2-N-(3-Aminopropyl)pyridine-2,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

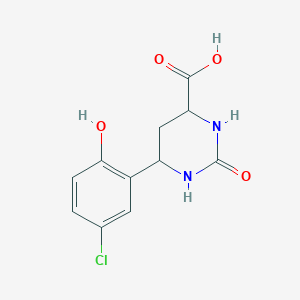

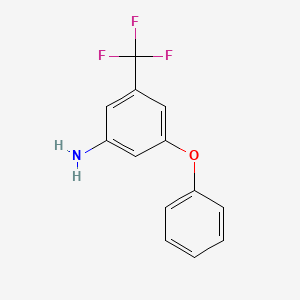

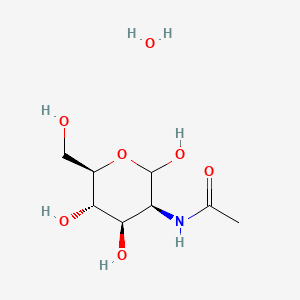

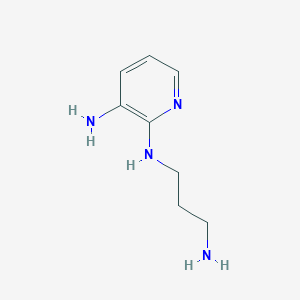

“2-N-(3-Aminopropyl)pyridine-2,3-diamine” is an organic compound that contains a total of 26 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, and 6 aromatic bonds. It has a six-membered ring and contains 1 primary amine (aliphatic) and 1 primary amine (aromatic) . It has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) ECL .

Molecular Structure Analysis

The molecular structure of “2-N-(3-Aminopropyl)pyridine-2,3-diamine” is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C8H14N4 .Chemical Reactions Analysis

“2-N-(3-Aminopropyl)pyridine-2,3-diamine” has been used as a coreactant in electrogenerated chemiluminescence (ECL) reactions. It has been found to be more effective than tripropylamine at gold and platinum electrodes .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, such as those synthesized from pyridine, are celebrated for their utility as synthetic intermediates and their biological importance. These compounds play crucial roles in forming metal complexes, designing catalysts, facilitating asymmetric catalysis and synthesis, and in medicinal applications, showcasing their versatility in organic chemistry and drug development fields (Dongli Li et al., 2019).

Drug Development and Medicinal Chemistry

Pyridine derivatives are integral in the medicinal chemistry landscape due to their diverse biological activities. These compounds serve as foundational structures in the development of new drugs, with applications ranging from antifungal, antibacterial, and anticancer therapies to roles in chemosensing and analytical chemistry. The structural characteristics of pyridine-based compounds allow for their use in creating effective chemosensors for detecting various species, underscoring their importance in both therapeutic and diagnostic applications (Gasem Mohammad Abu-Taweel et al., 2022).

Chemosensing

The ability of pyridine derivatives to function as exquisite sensing materials is well-documented. These compounds, due to their capacity to form both coordination and hydrogen bonds, are employed as sensing probes in the development of optical sensors. Their broad range of biological and medicinal applications further demonstrates the multifaceted utility of pyridine-based compounds in scientific research (Gitanjali Jindal and N. Kaur, 2021).

Environmental and Agricultural Applications

In the context of environmental and agricultural sciences, pyridine-based compounds, particularly through their role in the synthesis of agrochemicals or pesticides, have demonstrated significant utility. The discovery and application of pyridine derivatives as fungicides, insecticides, and herbicides emphasize their critical role in supporting sustainable agricultural practices and ensuring food security (A. Guan et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-N-(3-aminopropyl)pyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-4-2-6-12-8-7(10)3-1-5-11-8/h1,3,5H,2,4,6,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOBCIKFBSCYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCCN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(3-aminopropyl)pyridine-2,3-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.